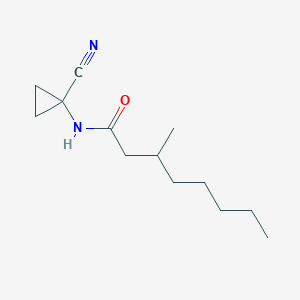

N-(1-Cyanocyclopropyl)-3-methyloctanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-Cyanocyclopropyl)-3-methyloctanamide” is a complex organic compound. Compounds with similar structures, such as “2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride”, have been identified . These compounds often have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, a process for producing “(S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-N-(1-cyanocyclopropyl)-4-fluoro-4-methylpentanamide” involves the reaction of the acid or its salts with another compound in a solvent in the presence of the n-propanephosphonic acid anhydride and a base .Molecular Structure Analysis

The molecular structure of similar compounds can be quite complex. For instance, “N-[4-(1-cyanocyclopropyl)phenyl]-2-[N-methyl(4-chlorobenzene)sulfonamido]acetamide” has a molecular formula of C19H18ClN3O3S .Chemical Reactions Analysis

Compounds with a cyanocyclopropyl group can participate in a variety of chemical reactions. For example, cyanoacetamide-N-derivatives are considered important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, “N-(1-cyanocyclopropyl)-3-({[(2S)-5-oxopyrrolidin-2-yl]methyl}sulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide” is a solid at room temperature .Scientific Research Applications

Plant Biology and Ethylene Response Inhibition

Compounds Interacting with the Ethylene Receptor in Plants : Research has identified compounds that interact with the ethylene receptor in plants, affecting their response to ethylene—a crucial hormone in plant aging and ripening processes. Some compounds, notably 1-methylcyclopropene (1-MCP), have been utilized to inhibit the ethylene response, extending the lifespan of various plant materials, including fruits, vegetables, and flowers. This application has significant implications for agriculture and horticulture, allowing for extended storage and transport times for perishable goods (Sisler & Serek, 2003).

Medicinal Chemistry

Anti-Inflammatory and Cytoprotective Agents : Cyclopropyl-containing compounds have been studied for their chemical reactivity and biological potency. Novel monocyclic cyanoenones, for example, have shown remarkable potency in biological assays, surpassing that of certain pentacyclic triterpenoids in anti-inflammatory and cytoprotective applications. These findings suggest potential therapeutic applications in controlling inflammation and protecting cells from damage (Zheng et al., 2012).

Organic Chemistry

Difunctionalization of Cyclopropyl Amines : The difunctionalization of cyclopropylamines has been explored, utilizing electrophilic iodinating reagents in conjunction with nucleophiles to achieve a 1,3-difunctionalization. This process demonstrates the versatility of cyclopropylamines in synthetic organic chemistry, providing a methodology for introducing multiple functional groups in a controlled manner (Wang & Zheng, 2019).

Lewis Acid-Catalyzed Ring-Opening Reactions : The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles offers a mild procedure for synthesizing complex molecules. This methodology has been applied in the enantioselective synthesis of compounds with potential as dual serotonin/norepinephrine reuptake inhibitors, highlighting the utility of cyclopropane-containing molecules in the development of new pharmaceuticals (Lifchits & Charette, 2008).

Mechanism of Action

Target of Action

The primary target of N-(1-Cyanocyclopropyl)-3-methyloctanamide is Cathepsin S , a cysteine protease enzyme . Cathepsin S plays a crucial role in various biological processes, including protein degradation and antigen presentation .

Mode of Action

This compound interacts with Cathepsin S by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction disrupts the normal functioning of Cathepsin S, leading to changes in the biochemical processes it mediates.

Biochemical Pathways

The inhibition of Cathepsin S affects several biochemical pathways. For instance, it can disrupt protein degradation, a process crucial for maintaining cellular homeostasis . Additionally, it can affect antigen presentation, a key process in immune responses . The downstream effects of these disruptions can vary, potentially leading to changes in cell function and overall organism health.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and overall effectiveness.

Result of Action

The inhibition of Cathepsin S by this compound can lead to various molecular and cellular effects. For instance, it can disrupt protein degradation, potentially leading to accumulation of unnecessary proteins within cells . Additionally, it can affect immune responses by disrupting antigen presentation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1-cyanocyclopropyl)-3-methyloctanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-3-4-5-6-11(2)9-12(16)15-13(10-14)7-8-13/h11H,3-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKIXWYZVWCBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CC(=O)NC1(CC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)

![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2469132.png)